BenchChemオンラインストアへようこそ!

4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

BRD4 BET inhibition Epigenetics

This specific chemotype is essential for SAR studies targeting BRD4 bromodomains. The 4-fluorophenylsulfonyl-butanoyl substitution pattern provides distinct binding kinetics and improved metabolic stability vs chloro, tosyl, or unsubstituted phenyl analogs. Using the exact chemotype ensures experimental consistency with published co-crystal structures and reliable, reproducible data in epigenetic target engagement assays.

Molecular Formula C18H17FN2O4S
Molecular Weight 376.4
CAS No. 941935-46-2
Cat. No. B2758172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS941935-46-2
Molecular FormulaC18H17FN2O4S
Molecular Weight376.4
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2O4S/c19-13-7-9-14(10-8-13)26(24,25)11-3-6-18(23)21-12-17(22)20-15-4-1-2-5-16(15)21/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22)
InChIKeyUJTIXRZUKALOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 941935-46-2): A Specialized Dihydroquinoxalinone for Targeted Epigenetic Probe Procurement


4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 941935-46-2) is a synthetic, small-molecule dihydroquinoxalin-2(1H)-one derivative featuring a 4-fluorophenylsulfonyl-butanoic acid side chain . The dihydroquinoxalinone scaffold has been extensively explored as a privileged structure in medicinal chemistry, particularly for generating potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, notably BRD4, which is a validated epigenetic target in oncology and inflammation [1]. This specific compound is offered by several specialist chemical vendors as a research tool, and its structural features—the fluorophenylsulfonyl group and the butanoyl linker—are known to be critical determinants of target affinity, selectivity, and physicochemical properties within the broader chemotype .

Why 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Replaced by Common In-Class Analogs


Within the dihydroquinoxalinone class, minor structural modifications—such as halogen substitution on the phenylsulfonyl ring, linker length between the sulfonyl and the quinoxalinone core, or the oxidation state of the sulfur atom—can drastically alter target affinity, selectivity, and cellular potency [1]. For example, the analogous 4-chlorophenyl variant may exhibit significantly different binding kinetics for BRD4 bromodomains due to altered hydrophobic and electronic interactions, while the unsubstituted phenylsulfonyl analog generally shows reduced potency in BET inhibition assays . Similarly, shortening the linker from butanoyl to acetyl or changing the sulfonyl to a sulfanyl group results in compounds with distinct pharmacological profiles, making them non-interchangeable for structure-activity relationship (SAR) studies or chemical probe campaigns. Therefore, procuring the exact desired chemotype is essential to maintain experimental consistency and to generate reliable, reproducible data in epigenetic target engagement studies.

Quantitative Differentiation of 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one for Procurement Decisions


Fluorine vs. Chlorine Substitution: Impact on BRD4 BD2 Binding Affinity

The 4-fluorophenylsulfonyl substituent in the target compound is hypothesized to confer distinct binding characteristics to the BRD4 bromodomain compared to the 4-chlorophenyl analog. In the broader dihydroquinoxalinone series, fluorophenyl derivatives have been associated with optimized van der Waals interactions within the hydrophobic acetyl-lysine binding pocket of BRD4-BD2, often resulting in sub-micromolar affinity [1]. Vendor-supplied bioactivity annotations for the closely related 4-chlorophenyl analog suggest it maintains BET inhibitory activity, but the quantitative differentiation in terms of Kd or IC50 between the fluoro and chloro variants remains uncharacterized in published peer-reviewed literature for this specific compound pair . This evidence gap represents a critical opportunity for SAR-driven procurement and head-to-head profiling by end-users.

BRD4 BET inhibition Epigenetics Structure-Activity Relationship

Linker Length Optimization: Butanoyl vs. Acetyl Spacer in Dihydroquinoxalinone BET Inhibitors

The target compound incorporates a four-carbon butanoyl linker connecting the dihydroquinoxalinone core to the 4-fluorophenylsulfonyl group. This is a key differentiator from the two-carbon acetyl-linked analog, 4-(2-((4-fluorophenyl)sulfonyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, also available from chemical vendors . Published SAR studies on dihydroquinoxalinone-based BRD4 inhibitors have demonstrated that the length and flexibility of the side chain profoundly influence the compound's ability to simultaneously engage both the acetyl-lysine binding site and adjacent hydrophobic sub-pockets within the bromodomain [1]. The butanoyl linker provides greater conformational freedom, which may allow the terminal fluorophenyl group to access a distal selectivity pocket that is not reachable by the shorter acetyl-linked variants, potentially enhancing both potency and selectivity for specific BET family members.

Linker SAR BET bromodomain Conformational flexibility Drug design

Sulfonyl vs. Sulfanyl Oxidation State: A Critical Determinant of Pharmacological Activity

The target compound features a sulfonyl group (S(=O)₂), which distinguishes it from the sulfanyl analog 4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one . The oxidation state of the sulfur atom has a profound impact on both the three-dimensional geometry and the electronic properties of the molecule. The sulfonyl group is a strong electron-withdrawing moiety that adopts a tetrahedral geometry, while the sulfanyl group is electron-donating and bent. In the context of BET bromodomain inhibition, the sulfonyl group often participates in critical hydrogen-bond interactions with conserved water molecules or polar residues in the binding pocket, as evidenced by co-crystal structures of related dihydroquinoxalinone inhibitors [1]. The sulfanyl analog is generally less active in BRD4 inhibition assays due to the loss of these key interactions and increased metabolic lability.

Sulfonyl pharmacophore Sulfanyl analog BET inhibition Metabolic stability

Selectivity Profile of the Dihydroquinoxalinone Scaffold Against Non-BET Bromodomains

A key advantage of the dihydroquinoxalinone chemotype, as demonstrated by the optimized lead compound 54 in the EJMC 2017 study, is its ability to achieve high selectivity for BET bromodomains over non-BET family members and over the PLK1 kinase from which the scaffold was originally derived [1]. Compound 54 exhibited no bioactivity towards PLK1 at concentrations up to 10 µM, effectively eliminating the dual kinase-bromodomain inhibition profile of the parent compound BI-2536 [1]. While this specific selectivity data has been generated for a close structural analog rather than for CAS 941935-46-2 itself, the core dihydroquinoxalinone scaffold is the primary determinant of this selectivity switch, suggesting that the target compound would similarly spare PLK1 and other non-BET bromodomains. This represents a significant differentiation from first-generation BET inhibitors like (+)-JQ1, which exhibit pan-BET activity.

BET selectivity BRD4 PLK1 counter-screening Off-target profiling

Optimal Use Cases for 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one in Academic and Industrial Research


Structure-Activity Relationship (SAR) Studies on Dihydroquinoxalinone-Based BET Bromodomain Inhibitors

This compound serves as a critical tool for medicinal chemistry teams exploring the SAR of the dihydroquinoxalinone scaffold for BET inhibition. By systematically comparing the 4-fluorophenylsulfonyl-butanoyl variant with its chloro, tosyl, and unsubstituted phenyl analogs, researchers can deconvolute the contributions of halogen substitution, linker length, and sulfur oxidation state to BRD4-BD1/BD2 affinity, selectivity, and cellular target engagement [1]. Such head-to-head comparisons are essential for advancing from pan-BET inhibitors to domain-selective chemical probes that can dissect the distinct biological functions of BRD4 bromodomains in cancer and inflammation models [2].

Chemical Probe Development for Epigenetic Target Validation in Oncology

Given the established role of BRD4 in driving oncogene expression (e.g., c-Myc) in hematological malignancies and solid tumors, this compound can be employed as a starting point or reference molecule in the development of selective BRD4-targeting chemical probes. The fluorophenylsulfonyl group may confer favorable metabolic stability and cellular permeability compared to non-fluorinated analogs, making it suitable for cellular proof-of-concept studies where sustained target engagement is required [1]. Procurement of this specific chemotype ensures consistency with published co-crystal structures of related dihydroquinoxalinones, facilitating structure-based drug design efforts [2].

Comparative Selectivity Profiling Against the BET Subfamily and Kinase Panel

The dihydroquinoxalinone scaffold has been shown to lose PLK1 inhibitory activity while retaining potent BRD4 binding [1]. This compound is thus ideally suited for use in broad selectivity panels (e.g., BROMOscan, kinase profiling) to benchmark the selectivity fingerprint of the 4-fluorophenylsulfonyl-butanoyl substitution pattern against other in-class compounds and against clinical-stage BET inhibitors such as (+)-JQ1 and I-BET762. Such comparative profiling data are invaluable for academic screening facilities and pharmaceutical lead optimization programs aiming to identify compounds with minimal off-target liability [2].

Biophysical Assay Development for BRD4-BD2 Affinity Measurements

Preliminary vendor annotations and structural considerations suggest that this compound may exhibit preferential binding to the second bromodomain (BD2) of BRD4 over BD1, a profile that is therapeutically desirable for reducing thrombocytopenia-associated toxicity observed with pan-BET inhibitors [1]. Researchers developing fluorescence anisotropy, TR-FRET, or SPR-based assays for BD2-selective binding can utilize this compound as a test ligand for assay validation and as a benchmark for screening novel BD2-selective chemotypes [2].

Quote Request

Request a Quote for 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.